molecular formula C12H18OS B14530771 Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- CAS No. 62266-26-6

Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]-

Cat. No.: B14530771
CAS No.: 62266-26-6
M. Wt: 210.34 g/mol
InChI Key: YIAGVBLWVJQMNK-UHFFFAOYSA-N
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Description

Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where a sulfinyl group is attached to a methyl group, which is further substituted with a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Attachment to Benzene: The sulfinyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts can vary based on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can yield sulfide derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- involves its interaction with various molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s ability to participate in electrophilic aromatic substitution reactions. Additionally, the compound’s steric properties, due to the bulky 2,2-dimethylpropyl group, can influence its binding interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Neopentylbenzene: Similar structure but lacks the sulfinyl group.

    Benzene, (2,2-dimethylpropyl)-: Similar structure but lacks the sulfinyl group.

    Sulfone Derivatives: Compounds with a sulfone group instead of a sulfinyl group.

Uniqueness

Benzene, [[(2,2-dimethylpropyl)sulfinyl]methyl]- is unique due to the presence of both the sulfinyl group and the bulky 2,2-dimethylpropyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, making it valuable for specialized applications in organic synthesis and material science.

Properties

CAS No.

62266-26-6

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2,2-dimethylpropylsulfinylmethylbenzene

InChI

InChI=1S/C12H18OS/c1-12(2,3)10-14(13)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

YIAGVBLWVJQMNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)CC1=CC=CC=C1

Origin of Product

United States

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